1-Methoxy-4-styrylbenzene

Photoredox Catalysis Radical Cation Chemistry Two-Photon Ionization

1-Methoxy-4-styrylbenzene (CAS 1142-15-0), also known as trans-4-methoxystilbene or p-methoxystilbene, is a para-methoxy-substituted derivative of trans-stilbene belonging to the stilbenoid class. It is a white to slightly yellowish crystalline solid with a melting point of 134–138 °C and a boiling point of 126 °C at 0.01 mmHg.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
Cat. No. B8810331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-4-styrylbenzene
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C15H14O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3
InChIKeyXWYXLYCDZKRCAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-4-styrylbenzene (4-Methoxystilbene) Procurement Guide: Core Physicochemical & Comparative Identity


1-Methoxy-4-styrylbenzene (CAS 1142-15-0), also known as trans-4-methoxystilbene or p-methoxystilbene, is a para-methoxy-substituted derivative of trans-stilbene belonging to the stilbenoid class. It is a white to slightly yellowish crystalline solid with a melting point of 134–138 °C and a boiling point of 126 °C at 0.01 mmHg . The compound features a conjugated π-system comprising a styryl moiety and a methoxy-substituted aromatic ring, which imparts characteristic UV absorption (λmax ~318–320 nm in ethanol) and photoluminescence properties . Its solubility in water is sparingly low (0.061 g/L at 25 °C), with moderate solubility in common organic solvents . As a research chemical, it serves as a model stilbene in photophysical studies, a synthetic building block, and a nonpolar extraction solvent for quaternary ammonium salts .

Model stilbene for photophysical and photoredox studies
Synthetic building block for conjugated π-systems and electroorganic synthesis
Nonpolar extraction solvent for quaternary ammonium salts

Why Generic Stilbene Analogs Cannot Replace 1-Methoxy-4-styrylbenzene in Critical Applications


Procurement specialists and researchers frequently assume that any mono-methoxy stilbene or unsubstituted trans-stilbene can serve as a drop-in replacement for 1-Methoxy-4-styrylbenzene. However, the position of the methoxy substituent dramatically alters the electronic structure, redox behavior, and solid-state packing. The para-methoxy group in this compound uniquely lowers the oxidation potential to the lowest value among common substituted trans-stilbenes, while simultaneously extending the fluorescence lifetime, which leads to anomalous radical cation behavior in aerobic environments [1]. Furthermore, 4-methoxystilbene exhibits concentration-dependent photoluminescence enhancement in polystyrene matrices due to crystallization-induced restriction of nonradiative decay channels, a property not observed for its 3,4,5-trimethoxy-4′-methylstilbene analog, which forms uniform amorphous blends instead [2]. The compound also shows a distinct pattern of CYP1A induction across cell lines—strong in primary human hepatocytes but not in HepG2 cells—which differs from other methoxystilbenes and impacts its suitability as a biochemical tool [3]. Substituting with a generic analog without verifying these specific characteristics risks experimental irreproducibility and failure in applications ranging from OLED research to electrochemical synthesis.

Oxidation potential anomaly
Reported lowest Eox among p-substituted trans-stilbenes introduces O2-dependent radical cation decay; absent in unsubstituted or 4-chloro analogs and may alter photoredox outcomes.
Solid-state emission divergence
Crystallization-enhanced PL efficiency at high loading in polystyrene contrasts with the decreasing efficiency of fully miscible trimethoxy analogs, limiting direct replacement in luminescent devices.
Cell-type CYP1A selectivity
Strong CYP1A induction in primary human hepatocytes but not HepG2 cells differentiates it from resveratrol and trismethoxyresveratrol; metabolism-dependent AhR activation may not be replicated by hydroxylated stilbenes.

1-Methoxy-4-styrylbenzene: Head-to-Head Quantitative Differentiation Against Closest Analogs


Oxidation Potential: Lowest Eox Among p-Substituted trans-Stilbenes Drives Superior Electron-Transfer Efficiency

In a systematic study of p-substituted trans-stilbenes (S) during resonant two-photon ionization in acetonitrile, trans-4-methoxystilbene exhibited the lowest oxidation potential (Eox) among all S tested, yet paradoxically showed the lowest radical cation formation quantum yield (Φion = 0.06–0.29%) in the presence of O2, deviating from the general Φion–Eox correlation observed for other S [1]. The ground-state complex formation with O2 and the distonic character of the radical cation (positive charge localized on the methoxy oxygen, unpaired electron on the β-olefinic carbon) are unique to 4-methoxystilbene and absent in trans-stilbene, 4-chlorostilbene, or 4-methylstilbene [1]. This translates to a relatively high oxidation efficiency in photoinduced electron transfer with 9,10-dicyanoanthracene/O2 in acetonitrile, as confirmed by product analysis [1].

Oxidation Potential
Head-to-head
Lowest Eox among tested p-substituted trans-stilbenes; Φion (S•+) 0.06–0.29% with O2, deviating from general Φion–Eox trend.
Supports aerobic photoredox electron-transfer context.
O2 reactivity demands specific experimental design; not mirrored by 4-Cl or 4-Me stilbenes.
Photoredox Catalysis Radical Cation Chemistry Two-Photon Ionization

Solid-State Photoluminescence Efficiency: Concentration-Dependent Enhancement via Crystallization Contrasts with Amorphous Analogs

In polystyrene (PS) blends, 4-methoxystilbene (MSt) forms microcrystalline aggregates at loadings ≥15 mol%, leading to a steady increase in photoluminescence (PL) efficiency with concentration, attributed to steric hindrance of the nonradiative 90° vinyl torsion in the crystalline phase [1]. In contrast, 3,4,5-trimethoxy-4′-methylstilbene (TMSt) remains fully miscible in PS up to 50 mol% loading, exhibiting excimer-type emission with decreasing PL efficiency at higher concentrations [1]. The emission main peak for MSt is centered at 376 nm with a red shift of only ~52.8 meV across the 1–25 mol% concentration range, indicating minimal excimer coupling despite crystallization [1].

Solid-State PL Efficiency
Head-to-head
PL efficiency increases with concentration (≥15 mol% in PS); emission peak 376 nm, red shift only ~52.8 meV.
Supports crystallization-enhanced emission in solid-state devices.
Trimethoxy analog shows opposite trend (decreasing PL) with excimer formation.
OLED Host Materials Solid-State Emitters Aggregation-Induced Emission

Distonic Radical Cation Character: Unique Spin/Charge Separation Enables Ortho-Substituent-Directed Anodic Cyclization

Anodically generated 4-methoxystilbene cation radicals display a distonic character with charge localized on the para-methoxy oxygen and spin density on the β-olefinic carbon [1]. This electronic structure directs the reaction outcome depending on ortho-substituents: ortho′-COOH substituents undergo direct intramolecular cation–nucleophile reactions to yield bis-δ-lactones in high yield, while ortho′-CH2OH or CH2NHR groups give bisbenzopyrans or bisisoquinolines [2]. In contrast, when nucleophilic groups (OH, NH2) are directly attached to the aromatic ring, crossover products such as fused benzoxepanes/benzoazepanes are formed [2]. This ortho-substituent-dependent pathway selectivity is specific to the 4-methoxystilbene scaffold and is not observed with unsubstituted stilbene cation radicals.

Distonic Cation Reactivity
Class-level
Charge on O, spin on β-carbon directs ortho′-COOH to bis-δ-lactones, ortho′-CH2OH/CH2NHR to bisbenzopyrans; crossover products with directly attached OH/NH2.
Supports electroorganic cyclization pathway selectivity.
Ortho-substitution pattern critical; unsubstituted stilbene lacks this directing effect.
Electroorganic Synthesis Radical Cation Cyclization Biomimetic Dimerization

Biphasic Cell-Type-Dependent CYP1A Induction: Strong in Primary Hepatocytes, Inactive in HepG2 Cells

Among a panel of 13 hydroxylated and methoxylated stilbenes, trans-4-methoxystilbene exhibited a cell-type-dependent profile of CYP1A induction: it was a strong CYP1A inducer in primary human hepatocytes but showed negligible activity in HepG2 hepatoma cells [1]. This contrasts with resveratrol (trihydroxystilbene), which acts as a partial aryl hydrocarbon receptor (AhR) agonist in both cell types, and with trans-trismethoxyresveratrol, which is a strong activator in both systems [1]. The differential response is attributed to extensive phase I/II xenobiotic metabolism in primary hepatocytes that converts 4-methoxystilbene to active metabolites, a pathway deficient in HepG2 cells [1].

CYP1A Induction
Cross-study
Strong inducer in primary human hepatocytes; negligible activity in HepG2 hepatoma cells.
Reported cell-type-dependent CYP1A induction context.
Metabolism-dependent AhR activation; resveratrol and trismethoxyresveratrol differ.
Xenobiotic Metabolism AhR Activation Toxicology Screening

TiO₂ Photocatalytic Electron Transfer: First Direct Observation of Submicrosecond Oxidation among Stilbenes

In TiO₂ photocatalytic one-electron oxidation studies, trans-4-methoxystilbene (MtSt) was the first stilbene derivative for which a direct observation of electron transfer from the adsorbed organic compound to photogenerated holes in TiO₂ was achieved in the submicrosecond time domain [1]. This contrasts with other stilbenes where slower kinetics or competing recombination processes obscured the direct ET observation. The low oxidation potential of MtSt is the key enabler of this faster interfacial charge transfer, making it a benchmark substrate for probing TiO₂ photocatalyst efficiency [1].

TiO2 Electron Transfer
Class-level
First direct observation of submicrosecond ET from stilbene to TiO2 photogenerated holes.
Supports TiO2 photocatalyst benchmarking context.
Low Eox enables fast interfacial charge transfer; validated probe substrate.
Photocatalysis TiO₂ Surface Chemistry Electron Transfer Dynamics

Nonpolar Extraction Solvent with Chloride Complexation: Specialized Quaternary Ammonium Salt Recovery

4-Methoxystilbene functions as a nonpolar, high-boiling solvent specifically employed for extracting quaternary ammonium salts from aqueous phases in organic chemistry workflows . It reacts with chloride ions to form a complex, which can serve as a nucleophilic reagent . This property is not shared by structurally related methoxystilbenes such as 4,4′-dimethoxystilbene, which has a lower LogP and different complexation behavior due to the additional para-methoxy group altering hydrogen-bonding capacity and polar surface area (PSA = 9.23 Ų for 4-methoxystilbene vs. higher PSA for dimethoxy analogs) [1].

Extraction Solvent
Reported
Forms chloride complex; used for quaternary ammonium salt recovery; LogP=3.87, PSA=9.23 Ų.
Reported extraction context for quaternary ammonium analysis.
Dimethoxy analog may show different extraction behaviour; verify for specific analyte.
Phase-Transfer Extraction Quaternary Ammonium Analysis Sample Preparation

Recommended Application Scenarios for 1-Methoxy-4-styrylbenzene Based on Verified Comparative Evidence


Aerobic Photoredox Electron-Transfer Reactions Requiring Low-Oxidation-Potential Substrates

When designing visible-light or UV-driven photoredox catalytic cycles in the presence of molecular oxygen, 1-methoxy-4-styrylbenzene functions as an electron donor with the lowest oxidation potential among common p-substituted trans-stilbenes. Its unique O2 reactivity profile—formation of a ground-state complex between the neutral substrate and O2, coupled with a distonic radical cation—makes it the reference compound for studying oxygen's role in photoinduced electron transfer. Procurement for this application should specifically request the trans-isomer (CAS 1142-15-0) with melting point 135–138 °C to ensure the correct geometry, as cis-4-methoxystilbene exhibits different oxidation behavior [1].

Solid-State Luminescent Device Fabrication Utilizing Crystallization-Enhanced Emission

For organic light-emitting diode (OLED) host-guest systems or solid-state fluorescent sensors where emission intensity must be maintained or enhanced at high chromophore doping levels, 1-methoxy-4-styrylbenzene provides a distinct advantage over amorphous-forming analogs such as 3,4,5-trimethoxy-4′-methylstilbene. Its ability to form microcrystalline domains in polystyrene matrices above 15 mol% loading results in concentration-dependent PL efficiency increase, attributed to restriction of the nonradiative vinyl torsion in the crystal lattice [2]. Researchers should specify high-purity material (≥98%) to minimize quenching impurities that could disrupt crystallization.

Electroorganic Synthesis of Bis-δ-Lactones and Polycyclic Stilbenoid Scaffolds

The distonic nature of the anodically generated 4-methoxystilbene cation radical, confirmed by laser flash photolysis and transient absorption spectroscopy, permits ortho-substituent-directed intramolecular cyclization to produce bis-δ-lactones (from ortho′-COOH substrates), bisbenzopyrans, or bisisoquinolines with high regioselectivity [3]. This electrochemical methodology is valuable for constructing the polycyclic core of bioactive stilbenoid natural products such as resveratrol dimers. Procurement should verify the absence of ortho-substituted impurities that could divert the reaction pathway to undesired crossover products.

In Vitro Toxicology Screening for Metabolism-Dependent AhR Activation

Toxicology laboratories evaluating the aryl hydrocarbon receptor (AhR)-mediated CYP1A induction potential of stilbenoids should use 1-methoxy-4-styrylbenzene as a positive control for metabolism-dependent activation. Its unique property of being a strong CYP1A inducer in primary human hepatocytes but not in HepG2 hepatoma cells provides a discriminatory tool to distinguish between direct AhR agonism and pro-drug-like metabolic activation [4]. The compound should be sourced with documented purity (≥98%) and identity confirmation (NMR, melting point) to avoid contamination with hydroxylated stilbenes that exhibit different AhR activity profiles.

Application
Selection Property
Validation Focus
Photoredox electron-transfer studies
Low oxidation potential context
O2-dependent radical cation behaviour review
Solid-state emission studies
Crystallization-enhanced emission context
Concentration-dependent PL efficiency review
Electroorganic cyclization studies
Distonic radical cation reactivity
Ortho-substituent-directed pathway review
AhR-mediated CYP1A induction studies
Cell-type-dependent induction profile
Metabolism-dependent activation review
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